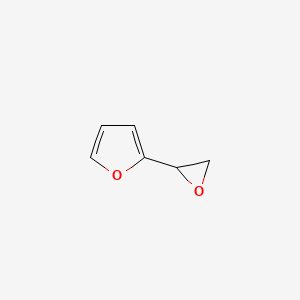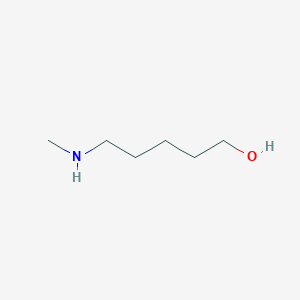
20-(4-Nonylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol
Übersicht
Beschreibung
“20-(4-Nonylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol” is a chemical compound with the formula C₂₉H₅₂O₈ . It is a type of chemical entity and a subclass of chemical compounds . The compound has a mass of 528.7195 dalton .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the canonical SMILES string: CCCCCCCCCC1=CC=C (C=C1)OCCOCCOCCOCCOCCOCCOCCO .Wissenschaftliche Forschungsanwendungen
Photolytic Behavior in Steroidal Derivatives
20-Phenyl- and 20-(4-methoxyphenyl)-11-(nitrosooxy)pregnan-20-ol derivatives, structurally similar to 20-(4-Nonylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol, show varying behaviors under photolytic conditions. This differential response in photolysis indicates potential applications in studying the mechanistic aspects of such transformations in related compounds (Kalvoda et al., 1997).
Role in Pulmonary Vascular Tone
20-Hydroxyeicosatetraenoic acid (20-HETE), closely related to the compound , plays a significant role in modifying pulmonary vascular tone, especially under hypoxic conditions. This suggests potential research applications in understanding the regulation of pulmonary arteries and related cardiovascular research (Zhu et al., 2000).
Analytical Method Development
The development of competitive ELISAs for the analysis of 20-HETE, a related compound, offers a framework for simplifying the analysis of structurally similar compounds in biological samples. This is crucial for research involving complex eicosanoids and their derivatives (Grates et al., 2003).
Influence on Cerebral Vascular Smooth Muscle
Research on 20-HETE’s impact on cerebral microvascular smooth muscle and endothelium can be extended to study similar effects of related compounds. Understanding these interactions is vital in neuroscience and pharmacology, particularly concerning cerebral circulation (Collins et al., 2005).
Cell Survival and Apoptosis in Pulmonary Arteries
20-HETE’s role in enhancing cell survival and reducing apoptosis in pulmonary arteries suggests a potential application for related compounds in studying vascular biology and developing treatments for pulmonary diseases (Dhanasekaran et al., 2009).
Interactions with NSAIDs and UGT Enzymes
Studying the interaction of NSAIDs with the glucuronidation of 20-HETE, a compound structurally related to this compound, is important for understanding drug-drug interactions and the impact of genetic polymorphisms (Jarrar et al., 2020).
Synthesis of Endocrine-Disrupting Nonylphenol Isomers
The synthesis of various nonylphenol isomers, which include structures similar to the compound of interest, has implications in environmental and biological studies, particularly concerning endocrine disruption (Boehme et al., 2010).
Activation of Cellular Pathways in Renal Cells
20-HETE activates significant cellular pathways in renal epithelial cells, which could be paralleled in research involving similar compounds. This has implications in understanding renal physiology and pathophysiology (Akbulut et al., 2009).
Wirkmechanismus
While the exact mechanism of action for “20-(4-Nonylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol” is not available, it’s worth noting that similar compounds like Nonoxynol-9, a typical surfactant used as a vaginal spermicide, interact with the lipids in the membranes of the acrosome and the midpiece of the sperm, causing the sperm to be immobilized and/or killed .
Eigenschaften
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-(4-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H52O8/c1-2-3-4-5-6-7-8-9-28-10-12-29(13-11-28)37-27-26-36-25-24-35-23-22-34-21-20-33-19-18-32-17-16-31-15-14-30/h10-13,30H,2-9,14-27H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBQNLZREVOGBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)OCCOCCOCCOCCOCCOCCOCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H52O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80182217 | |
| Record name | 20-(4-Nonylphenoxy)-3,6,9,12,15,18-hexaoxaeicosan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80182217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27942-27-4 | |
| Record name | 20-(4-Nonylphenoxy)-3,6,9,12,15,18-hexaoxaeicosan-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27942-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nonoxynol-7 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027942274 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 20-(4-Nonylphenoxy)-3,6,9,12,15,18-hexaoxaeicosan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80182217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 20-(4-nonylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.297 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethanone, 1-[2,4,6-trihydroxy-3-(3-methyl-2-butenyl)phenyl]-](/img/structure/B3050616.png)


![1,2,4-Triazolo[4,3-a]pyrimidine](/img/structure/B3050622.png)

![2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[(5-methyl-2-furanyl)methylene]-](/img/structure/B3050626.png)




![Thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid, diethyl ester](/img/structure/B3050634.png)

